molecular formula C21H14O2 B14405320 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone CAS No. 86568-52-7

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone

Katalognummer: B14405320
CAS-Nummer: 86568-52-7
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: XEUKFOSZNNSIES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane group.

Vorbereitungsmethoden

The synthesis of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone typically involves multiple steps, starting with the preparation of the phenanthrene core. The oxirane group is introduced through an epoxidation reaction, which involves the addition of an oxygen atom to a carbon-carbon double bond. This can be achieved using reagents such as peracids or hydrogen peroxide in the presence of a catalyst .

Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high yields and purity .

Analyse Chemischer Reaktionen

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone undergoes various chemical reactions, including:

Common reagents for these reactions include peracids for oxidation, metal hydrides for reduction, and halogens or nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone include other oxirane-containing aromatic compounds and polycyclic aromatic hydrocarbons. These compounds share structural features such as multiple aromatic rings and reactive oxirane groups. this compound is unique in its specific arrangement of these features, which influences its reactivity and applications .

Some similar compounds include:

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in industry and academia.

Eigenschaften

CAS-Nummer

86568-52-7

Molekularformel

C21H14O2

Molekulargewicht

298.3 g/mol

IUPAC-Name

1a,9b-dihydrophenanthro[9,10-b]oxiren-9-yl(phenyl)methanone

InChI

InChI=1S/C21H14O2/c22-19(13-7-2-1-3-8-13)17-12-6-11-15-14-9-4-5-10-16(14)20-21(23-20)18(15)17/h1-12,20-21H

InChI-Schlüssel

XEUKFOSZNNSIES-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C4C(O4)C5=CC=CC=C35

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.